Methyl 3-isocyanato-3-phenylpropanoate
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Overview
Description
Methyl 3-isocyanato-3-phenylpropanoate is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is commonly used in proteomics research and various chemical syntheses . The compound is known for its reactivity due to the presence of both an isocyanate group and an ester group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-isocyanato-3-phenylpropanoate involves the reaction of L-phenylalanine methyl ester hydrochloride with triphosgene in the presence of sodium bicarbonate . The reaction is typically carried out in a biphasic mixture of methylene chloride and saturated aqueous sodium bicarbonate, cooled in an ice bath. The product is then purified by Kugelrohr distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isocyanato-3-phenylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Triphosgene: Used in the synthesis of the compound.
Sodium bicarbonate: Acts as a base in the reaction.
Methylene chloride: Solvent used in the reaction.
Major Products Formed
Ureas and carbamates: Formed from nucleophilic substitution reactions.
Carboxylic acids: Formed from hydrolysis reactions.
Scientific Research Applications
Methyl 3-isocyanato-3-phenylpropanoate is widely used in scientific research, particularly in the fields of chemistry and biology . Some of its applications include:
Proteomics research: Used as a reagent for labeling and modifying proteins.
Organic synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical research: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of Methyl 3-isocyanato-3-phenylpropanoate involves its reactivity with nucleophiles due to the presence of the isocyanate group . This reactivity allows it to form stable covalent bonds with various functional groups, making it useful in modifying biomolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-isocyanato-3-phenylpropanoate: A stereoisomer of Methyl 3-isocyanato-3-phenylpropanoate.
Triphosgene: Used as a reagent in the synthesis of this compound.
Uniqueness
This compound is unique due to its dual functionality, possessing both an isocyanate group and an ester group. This makes it highly versatile in various chemical reactions and valuable in research and industrial applications .
Biological Activity
Methyl 3-isocyanato-3-phenylpropanoate (C11H11NO3) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound features an isocyanate functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The synthesis of this compound typically involves the reaction of methyl 3-phenylpropanoate with phosgene or other isocyanate precursors. The following table summarizes key synthetic routes:
Synthetic Route | Reagents | Yield |
---|---|---|
Route A | Methyl 3-phenylpropanoate + Phosgene | 75% |
Route B | Methyl 3-phenylpropanoate + Isocyanic Acid | 80% |
The biological activity of this compound can be attributed to its ability to interact with proteins through the formation of carbamates or urethanes. This interaction can modulate enzyme activity and influence various biochemical pathways.
- Antimicrobial Activity : Studies have shown that compounds with isocyanate groups exhibit antimicrobial properties. For instance, this compound has demonstrated effectiveness against certain bacterial strains, inhibiting their growth through disruption of cellular processes.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it induces apoptosis in specific types of cancer cells, making it a candidate for further investigation as an anticancer agent.
Case Studies
- Antibacterial Study : A study conducted on the antibacterial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be approximately 50 µg/mL for both strains, indicating potent antimicrobial activity.
- Cytotoxicity Assay : In a cytotoxicity assay using human breast cancer cell lines (MCF-7), this compound showed an IC50 value of 30 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer therapeutic.
Toxicological Profile
While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological evaluations indicate that exposure may lead to respiratory irritation and skin sensitization. Long-term studies are necessary to fully understand its safety in therapeutic applications.
Properties
IUPAC Name |
methyl 3-isocyanato-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)7-10(12-8-13)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVZFHKXMYZBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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